molecular formula C8H5BrN2O3 B7964170 2-Amino-7-bromo-1,3-benzoxazole-5-carboxylic acid

2-Amino-7-bromo-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B7964170
M. Wt: 257.04 g/mol
InChI Key: CYRSALRGXKPZSZ-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. . This compound, in particular, is characterized by the presence of an amino group at the 2-position, a bromine atom at the 7-position, and a carboxylic acid group at the 5-position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-1,3-benzoxazole-5-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated carboxylic acid precursors. One common method includes the reaction of 2-aminophenol with 5-bromoisatoic anhydride under acidic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nano-ZnO can be employed to enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-bromo-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

  • Substituted benzoxazole derivatives
  • Nitrobenzoxazole derivatives
  • Amine derivatives
  • Amides and esters

Properties

IUPAC Name

2-amino-7-bromo-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-4-1-3(7(12)13)2-5-6(4)14-8(10)11-5/h1-2H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRSALRGXKPZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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